molecular formula C7H9BrN2O B3434369 2-(2-Bromoethyl)-6-methylpyridazin-3-one CAS No. 89856-45-1

2-(2-Bromoethyl)-6-methylpyridazin-3-one

Cat. No.: B3434369
CAS No.: 89856-45-1
M. Wt: 217.06 g/mol
InChI Key: YTUPFPALSRJFIF-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-6-methylpyridazin-3-one is an organic compound with the molecular formula C7H9BrN2O. It belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom attached to an ethyl group, which is further connected to a pyridazinone ring system with a methyl substituent at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-6-methylpyridazin-3-one typically involves the bromination of 2-ethyl-6-methylpyridazin-3-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of catalysts and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-6-methylpyridazin-3-one undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the pyridazinone ring can yield dihydropyridazinone derivatives with different biological activities.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF) under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of dihydropyridazinone derivatives.

Scientific Research Applications

2-(2-Bromoethyl)-6-methylpyridazin-3-one has several applications in scientific research, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-6-methylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazinone ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific biological pathway involved. The exact molecular pathways and targets can vary based on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethyl)-6-methylpyridazin-3-one: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Iodoethyl)-6-methylpyridazin-3-one: Similar structure but with an iodine atom instead of bromine.

    2-(2-Bromoethyl)-4-methylpyridazin-3-one: Similar structure but with the methyl group at the 4-position instead of the 6-position.

Uniqueness

2-(2-Bromoethyl)-6-methylpyridazin-3-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The position of the methyl group at the 6-position also influences its chemical properties and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-bromoethyl)-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-6-2-3-7(11)10(9-6)5-4-8/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUPFPALSRJFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258677
Record name 2-(2-Bromoethyl)-6-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89856-45-1
Record name 2-(2-Bromoethyl)-6-methyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89856-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromoethyl)-6-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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